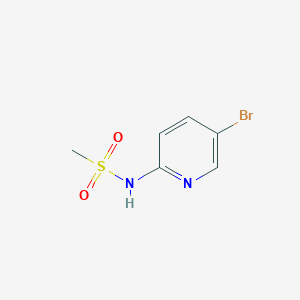

N-(5-bromopyridin-2-yl)methanesulfonamide

Description

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-12(10,11)9-6-3-2-5(7)4-8-6/h2-4H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYAADKYEDTQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=NC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355081 | |

| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89466-22-8 | |

| Record name | N-(5-bromo-2-pyridinyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research and development. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this compound.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the bromopyridine moiety allows for further functionalization through various cross-coupling reactions, while the methanesulfonamide group can influence the physicochemical properties and biological activity of target molecules. Accurate and reproducible synthesis of this intermediate is crucial for the advancement of drug discovery programs.

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the bromination of 2-aminopyridine to yield the key intermediate, 2-amino-5-bromopyridine. The second step is the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride to produce the final product.

In-Depth Technical Guide: N-(5-bromopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 5-bromopyridine. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antibacterial, anti-inflammatory, and anticancer properties. The pyridine ring is also a common scaffold in medicinal chemistry. This document provides a comprehensive overview of the known chemical properties, synthesis, and spectral data of this compound.

Chemical Properties

This compound is a white solid.[1] Its fundamental chemical and physical properties are summarized in the table below. While some experimental data is available, other properties are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂S | [1] |

| Molecular Weight | 251.1 g/mol | [1] |

| Melting Point | 161-163 °C | [1] |

| Appearance | White solid | [1] |

| Boiling Point (Predicted) | 347.5 ± 52.0 °C | ChemicalBook |

| Density (Predicted) | 1.802 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 5.74 ± 0.10 | ChemicalBook |

| Storage Temperature | 2-8 °C | ChemicalBook |

Synthesis

A general method for the synthesis of this compound involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride.

Experimental Protocol

The following is a general procedure adapted from the synthesis of similar sulfonamide compounds.

Materials:

-

2-amino-5-bromopyridine

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1 equivalent) in a mixture of anhydrous dichloromethane and anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.1 to 1.5 equivalents) dropwise to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by thin-layer chromatography).

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100% petroleum ether and gradually increasing the polarity with ethyl acetate). A 1:1 (v/v) mixture of petroleum ether and ethyl acetate has been reported to be a suitable eluent for a similar compound.[1]

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a white solid. A yield of 90% has been reported for this compound.[1]

Synthesis Workflow for this compound

Spectral Data

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak ([M]⁺) at m/z 250.[1]

No experimental ¹H NMR, ¹³C NMR, or FT-IR data for this compound was found in the searched literature. The following are predicted spectral data or data for structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Predicted):

-

Pyridyl Protons: Three protons on the pyridine ring are expected to appear as multiplets or doublets in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the bromine atom is likely to be the most downfield.

-

NH Proton: A broad singlet corresponding to the sulfonamide N-H proton is expected. Its chemical shift will be dependent on the solvent and concentration.

-

Methyl Protons: A singlet for the three protons of the methyl group of the methanesulfonamide moiety is expected, likely in the region of δ 2.5-3.5 ppm.

¹³C NMR (Predicted):

-

Pyridyl Carbons: Five signals are expected for the carbons of the pyridine ring in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine atom will be significantly affected.

-

Methyl Carbon: A signal for the methyl carbon of the methanesulfonamide group is expected in the aliphatic region (δ 30-45 ppm).

Infrared (IR) Spectroscopy (Predicted)

The FT-IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule:

-

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the stretching vibration of the sulfonamide N-H bond.

-

C-H Stretching: Bands in the region of 2800-3100 cm⁻¹ for the stretching vibrations of the aromatic and methyl C-H bonds.

-

S=O Stretching: Two strong absorption bands in the regions of 1320-1360 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric) for the S=O stretching of the sulfonyl group.

-

C=N and C=C Stretching: Bands in the region of 1400-1600 cm⁻¹ corresponding to the stretching vibrations of the pyridine ring.

Biological Activity

There is currently no publicly available information on the specific biological activity or mechanism of action of this compound. However, a study investigating a series of related compounds identified them as potential inhibitors of the Bcr-Abl kinase.[1] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a key driver in chronic myeloid leukemia (CML).

Given the structural similarity of this compound to compounds with Bcr-Abl inhibitory activity, it is plausible that this compound may also target this or other kinases. Further biological evaluation is required to determine its specific activity and potential therapeutic applications.

Bcr-Abl Signaling Pathway (Hypothetical Target)

The Bcr-Abl signaling pathway is a complex network that promotes cell proliferation and survival while inhibiting apoptosis. As this compound is structurally related to Bcr-Abl inhibitors, a simplified diagram of this pathway is presented below for context. It is important to note that the interaction of this compound with this pathway has not been experimentally confirmed.

Simplified Bcr-Abl Signaling Pathway (Hypothetical Target)

Conclusion

This compound is a readily synthesizable compound with defined physical properties. While its biological activity has not been explicitly reported, its structural features suggest potential for further investigation, particularly in the context of kinase inhibition. This technical guide provides a summary of the currently available information to support future research and development efforts involving this molecule. Further experimental work is needed to fully characterize its spectral properties, solubility, and biological function.

References

spectroscopic data for N-(5-bromopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)methanesulfonamide is a sulfonamide derivative of 5-bromopyridine. Sulfonamides are a well-established class of compounds in medicinal chemistry, known for a wide range of biological activities. The pyridine scaffold is also a key structural motif in many pharmaceuticals. The combination of these two moieties in this compound makes it a compound of interest for further investigation in drug discovery and development. This technical guide provides a summary of available spectroscopic data and a detailed, plausible experimental protocol for its synthesis and characterization.

Spectroscopic Data

As of the date of this document, detailed experimental spectroscopic data for this compound has not been found in publicly available scientific literature. Therefore, the following tables present predicted spectroscopic data based on computational models. This data is intended to serve as a reference for the identification and characterization of the synthesized compound.

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~8.3 | Doublet | Pyridine H-6 |

| ~7.8 | Doublet of Doublets | Pyridine H-4 |

| ~7.0 | Doublet | Pyridine H-3 |

| ~3.2 | Singlet | CH₃ |

| ~10.5 | Singlet (broad) | NH |

Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~152 | Pyridine C-2 |

| ~148 | Pyridine C-6 |

| ~141 | Pyridine C-4 |

| ~115 | Pyridine C-5 |

| ~112 | Pyridine C-3 |

| ~40 | CH₃ |

Note: Predicted shifts are estimates and may vary depending on the solvent and experimental conditions.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 250.9484 |

| [M+Na]⁺ | 272.9304 |

| [M-H]⁻ | 248.9339 |

Note: These values correspond to the monoisotopic mass of the most abundant isotopes.

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound based on the common reaction between an amine and a sulfonyl chloride.

Synthesis of this compound

Reaction Scheme:

Materials and Reagents:

-

2-amino-5-bromopyridine

-

Methanesulfonyl chloride

-

Pyridine (or another suitable base such as triethylamine)

-

Dichloromethane (DCM) (or another suitable aprotic solvent)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Addition of Base: To the cooled solution, add pyridine (1.2 eq) dropwise.

-

Addition of Sulfonyl Chloride: While maintaining the temperature at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Stir for an additional 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by slowly adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Crystal Structure of N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure of N-(5-bromopyridin-2-yl)methanesulfonamide, a compound of interest in medicinal chemistry and drug development. Despite a comprehensive search of scientific literature and crystallographic databases, a definitive published crystal structure for this specific compound could not be located.

While the crystal structure of this compound is not publicly available, this guide provides valuable context by outlining the general experimental protocols for the synthesis and crystallization of similar sulfonamide compounds. It also presents a logical workflow for crystal structure determination, which would be applicable to the title compound.

Hypothetical Experimental Workflow for Crystal Structure Determination

The determination of a novel crystal structure, such as that of this compound, follows a well-established experimental pipeline. This process begins with the synthesis and purification of the compound, followed by crystallization and subsequent analysis using X-ray diffraction.

Caption: Experimental workflow for the determination of a novel crystal structure.

General Experimental Protocols

While specific details for this compound are unavailable, the following sections describe typical methodologies employed for the synthesis and crystallization of related sulfonamide compounds.

Synthesis of N-aryl Methanesulfonamides

The synthesis of N-aryl methanesulfonamides, such as the title compound, generally involves the reaction of an appropriate aminopyridine with a methanesulfonylating agent.

A potential synthetic route is outlined below:

Caption: A plausible synthetic pathway for this compound.

General Procedure:

-

Reaction Setup: 2-Amino-5-bromopyridine is dissolved in a suitable aprotic solvent, such as dichloromethane, and cooled in an ice bath.

-

Addition of Base: A non-nucleophilic base, typically pyridine, is added to the solution to act as an acid scavenger.

-

Addition of Methanesulfonylating Agent: Methanesulfonyl chloride is added dropwise to the cooled solution with continuous stirring.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Workup: The reaction mixture is washed with an acidic solution (e.g., 1M HCl) to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Crystallization Techniques

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical step. Common techniques include:

-

Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to near saturation. The solution is then left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to the formation of crystals.

-

Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is readily soluble. This solution is then placed in a sealed container with a larger reservoir of a second solvent (the "anti-solvent") in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. The decrease in solubility upon cooling can lead to the formation of well-ordered crystals.

Data Presentation

In the event that the crystal structure of this compound is determined, the crystallographic data would be presented in a standardized format, typically in a crystallographic information file (CIF). Key quantitative data that would be summarized in tables include:

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value |

| Empirical formula | C₆H₇BrN₂O₂S |

| Formula weight | To be determined |

| Temperature (K) | e.g., 293(2) |

| Wavelength (Å) | e.g., 0.71073 (Mo Kα) |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Calculated density (Mg/m³) | To be determined |

| Absorption coefficient (mm⁻¹) | To be determined |

| F(000) | To be determined |

| Crystal size (mm³) | e.g., 0.20 x 0.15 x 0.10 |

| Theta range for data collection (°) | e.g., 2.0 to 25.0 |

| Reflections collected | To be determined |

| Independent reflections | To be determined |

| R(int) | To be determined |

| Goodness-of-fit on F² | To be determined |

| Final R indices [I>2σ(I)] | To be determined |

| R indices (all data) | To be determined |

Table 2: Selected Bond Lengths (Å) and Angles (°)

This table would list key intramolecular distances and angles, providing insight into the molecular geometry. For this compound, this would include the S-N, S-C, S-O, and various bonds within the bromopyridine ring.

Table 3: Hydrogen Bond Geometry (Å, °)

This table would detail any intermolecular hydrogen bonds, which are crucial for understanding the crystal packing and supramolecular architecture. The donor (D), hydrogen (H), and acceptor (A) atoms would be specified, along with the D-H, H···A, and D···A distances and the D-H···A angle.

Conclusion

While the specific crystal structure of this compound remains to be publicly reported, this guide provides a framework for its potential synthesis, crystallization, and structural analysis. The outlined experimental protocols and data presentation formats are standard within the field of chemical crystallography and would be directly applicable to the investigation of this compound. The determination of its crystal structure would provide valuable insights into its three-dimensional conformation, intermolecular interactions, and potential structure-activity relationships, thereby aiding in future drug design and development efforts.

starting materials for N-(5-bromopyridin-2-yl)methanesulfonamide synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathways and experimental protocols for the preparation of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in pharmaceutical research and development. This document provides a comprehensive overview of the starting materials, reaction conditions, and purification methods, supported by quantitative data and workflow visualizations to aid in laboratory synthesis.

Overview of Synthetic Strategy

The primary and most direct route for the synthesis of this compound involves a two-stage process. The first stage is the synthesis of the key precursor, 2-amino-5-bromopyridine, from 2-aminopyridine. The second stage is the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride to yield the final product.

Caption: Overall synthetic workflow for this compound.

Starting Materials and Reagents

The successful synthesis of this compound relies on the quality of the following starting materials and reagents:

| Stage | Material/Reagent | Role | Supplier/Grade |

| 1 | 2-Aminopyridine | Starting Material | High Purity/Reagent Grade |

| 1 | Phenyltrimethylammonium tribromide | Brominating Agent | High Purity/Reagent Grade |

| 1 | Chloroform | Solvent | Anhydrous/Reagent Grade |

| 1 | Saturated Sodium Chloride Solution | Washing Agent | Laboratory Prepared |

| 1 | Anhydrous Sodium Sulfate | Drying Agent | Reagent Grade |

| 1 | Benzene | Recrystallization Solvent | Reagent Grade |

| 2 | 2-Amino-5-bromopyridine | Starting Material | Synthesized in Stage 1 or Commercial |

| 2 | Methanesulfonyl Chloride | Reagent | High Purity/Reagent Grade |

| 2 | Pyridine | Solvent and Base | Anhydrous/Reagent Grade |

| 2 | Ice-water | Quenching/Precipitation | Laboratory Prepared |

| 2 | Diethyl Ether | Extraction Solvent | Reagent Grade |

| 2 | 1N Hydrochloric Acid | Washing Agent | Laboratory Prepared |

| 2 | 1N Sodium Hydroxide | Extraction Agent | Laboratory Prepared |

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-bromopyridine

This protocol is adapted from a method utilizing phenyltrimethylammonium tribromide for the bromination of 2-aminopyridine, which offers mild reaction conditions and good yields.[1][2]

Procedure:

-

To a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 9.4 g (0.1 mol) of 2-aminopyridine and 300 ml of chloroform.

-

Stir the mixture to dissolve the 2-aminopyridine.

-

Add 37.6 g (0.1 mol) of phenyltrimethylammonium tribromide to the solution.

-

Stir the reaction mixture at 25-30°C for 2 hours.

-

After the reaction is complete, wash the mixture with 40 ml of saturated sodium chloride solution.

-

Separate the organic layer and wash it 2-3 times with 20 ml of water.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the chloroform by rotary evaporation to obtain an oily residue.

-

Cool the residue in an ice-water bath and add water to precipitate the crude product.

-

Recrystallize the crude product from benzene to yield pure 2-amino-5-bromopyridine.

Quantitative Data for Stage 1:

| Parameter | Value | Reference |

| Molar Ratio (2-aminopyridine:brominating agent) | 1:1 | [1][2] |

| Reaction Temperature | 25-30°C | [1][2] |

| Reaction Time | 2 hours | [1][2] |

| Yield | 75-81% | [2] |

Stage 2: Synthesis of this compound

This protocol is based on an analogous procedure for the sulfonylation of an aromatic amine using methanesulfonyl chloride in pyridine.

Procedure:

-

In a flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 2-amino-5-bromopyridine (1 equivalent) in anhydrous pyridine at 0°C (ice bath).

-

Slowly add methanesulfonyl chloride (1.1 to 1.2 equivalents) to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 72 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into ice-water to precipitate the crude product.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the organic phase with cold 1N HCl.

-

Extract the organic phase with a 1N NaOH solution.

-

Acidify the aqueous phase to precipitate the final product.

-

Filter the solid, wash with water, and dry under vacuum.

Anticipated Quantitative Data for Stage 2:

While a specific yield for this exact reaction is not detailed in the provided search results, analogous reactions suggest a yield in the range of 70-80% can be expected.

| Parameter | Anticipated Value |

| Molar Ratio (Amine:Sulfonyl Chloride) | 1:1.1-1.2 |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 72 hours |

| Anticipated Yield | ~70-80% |

Signaling Pathways and Logical Relationships

The following diagram illustrates the key chemical transformations and the logical flow of the synthetic process.

Caption: Key reaction steps in the synthesis.

References

An In-depth Technical Guide to N-(5-bromopyridin-2-yl)methanesulfonamide

This technical guide provides a comprehensive overview of N-(5-bromopyridin-2-yl)methanesulfonamide, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential biological significance based on related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Synonyms

The compound of interest is chemically identified as This compound .[1] It is a sulfonamide derivative containing a bromopyridine moiety.

IUPAC Name: this compound

Synonyms:

-

N-(5-bromo-2-pyridinyl)methanesulfonamide[1]

-

N-(5-bromo-2-pyridyl)methanesulfonamide[1]

-

Methanesulfonamide, N-(5-bromo-2-pyridinyl)-[1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that some of these properties are predicted and have not been experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₆H₇BrN₂O₂S | [1] |

| Molecular Weight | 251.1 g/mol | [1] |

| CAS Number | 89466-22-8 | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 347.5 ± 52.0 °C | [1] |

| Density (Predicted) | 1.802 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 5.74 ± 0.10 | [1] |

| Storage Temperature | 2-8°C | [1] |

Synthesis of this compound

Proposed Experimental Protocol

Reaction: The synthesis involves the reaction of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a base, such as pyridine, in an appropriate solvent like dichloromethane.

Materials:

-

2-amino-5-bromopyridine

-

Methanesulfonyl chloride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.1 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to yield this compound.

Synthetic Workflow Diagram

The proposed synthetic workflow is illustrated in the following diagram generated using Graphviz.

Potential Biological Significance

Specific biological activity and mechanism of action data for this compound are not currently available in the public domain. However, the structural motifs present in this molecule, namely the sulfonamide and bromopyridine groups, are found in numerous compounds with a wide range of biological activities.

-

Sulfonamides: The sulfonamide functional group is a well-known pharmacophore present in a variety of therapeutic agents.[2] These include antibacterial drugs (sulfa drugs), diuretics, anticonvulsants, and anti-inflammatory agents.[3] The antibacterial action of sulfonamides typically involves the inhibition of dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.[2]

-

Pyridine Derivatives: The pyridine ring is a common scaffold in medicinal chemistry. Aminopyridine derivatives, in particular, have been investigated for a diverse array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticonvulsant properties.[4]

Given the presence of both the sulfonamide and bromopyridine moieties, it is plausible that this compound could exhibit biological activity. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific pharmacological profile and potential therapeutic applications.

Conclusion

This compound is a readily synthesizable compound with potential for biological activity based on its structural components. This guide provides the fundamental chemical and physical information for this molecule, along with a detailed, plausible synthetic protocol. While there is a lack of specific biological data for this compound, the known activities of related sulfonamide and pyridine derivatives suggest that it may be a valuable candidate for further investigation in drug discovery programs. Future research should focus on its synthesis, characterization, and comprehensive biological evaluation to determine its mechanism of action and therapeutic potential.

References

Commercial Availability and Physicochemical Properties of N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction:

N-(5-bromopyridin-2-yl)methanesulfonamide, a halogenated pyridine derivative containing a sulfonamide moiety, is a chemical compound of interest in synthetic and medicinal chemistry. Its structural features suggest potential applications as a building block in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, and currently available synthetic and biological data.

Physicochemical Data

This compound is a white to off-white solid. Key physicochemical properties are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| CAS Number | 89466-22-8 | ChemicalBook[1] |

| Molecular Formula | C6H7BrN2O2S | ChemicalBook[1] |

| Molecular Weight | 251.1 g/mol | ChemicalBook[1] |

| Boiling Point | 347.5±52.0 °C (Predicted) | ChemicalBook[1] |

| Density | 1.802±0.06 g/cm3 (Predicted) | ChemicalBook[1] |

| pKa | 5.74±0.10 (Predicted) | ChemicalBook[1] |

| Appearance | White to off-white Solid | ChemicalBook[1] |

| Storage Temperature | 2-8°C | ChemicalBook[1] |

Commercial Availability

This compound is commercially available from several chemical suppliers, facilitating its procurement for research and development purposes. The following table lists some of the known suppliers and their offerings. Pricing and availability are subject to change and should be verified with the respective vendors.

| Supplier | Product Number | Available Quantities |

| Biosynth Carbosynth | FB133714 | 100mg, 250mg, 500mg, 1g |

| Matrix Scientific | 157691 | 0.500g |

A broader search on platforms like ChemicalBook may reveal additional suppliers.[1]

Synthesis Protocols

A general workflow for such a synthesis is depicted below:

Note: This is a generalized protocol. Reaction conditions such as solvent, base, temperature, and reaction time would need to be optimized for this specific transformation.

Biological Activity and Signaling Pathways

Currently, there is no publicly available data on the biological activity, mechanism of action, or associated signaling pathways for this compound. While research has been conducted on other methanesulfonamide derivatives, which have shown activities such as HMG-CoA reductase inhibition and antitumor properties, these findings cannot be directly extrapolated to the title compound.[2]

Researchers and drug development professionals are encouraged to perform their own biological screening and mechanism of action studies to elucidate the potential therapeutic applications of this compound. Given its structural motifs, potential areas of investigation could include, but are not limited to, kinase inhibition, antibacterial activity, and anti-inflammatory effects, which have been observed for other substituted pyridinyl sulfonamides.[3][4][5]

Conclusion

This compound is a commercially available compound with potential for use in drug discovery and development. While its physicochemical properties are partially characterized, a specific, validated synthesis protocol and any information regarding its biological activity are lacking in the current literature. This technical guide serves as a starting point for researchers interested in exploring the potential of this molecule, highlighting the need for further investigation into its synthesis and biological function.

References

- 1. N-(5-bromo-2-pyridinyl)methanesulfonamide | 89466-22-8 [chemicalbook.com]

- 2. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

N-(5-bromopyridin-2-yl)methanesulfonamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and a generalized synthetic approach for N-(5-bromopyridin-2-yl)methanesulfonamide. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel sulfonamide compounds for potential therapeutic applications.

Core Compound Properties

The fundamental molecular attributes of this compound are summarized below. These data are critical for analytical characterization, dosage calculations, and interpretation of experimental results.

| Property | Value | Citation |

| Molecular Formula | C₆H₇BrN₂O₂S | [1] |

| Molecular Weight | 251.1 g/mol | [1] |

Experimental Protocol: A Generalized Synthetic Approach

Reaction Principle:

The synthesis of this compound can be achieved via the sulfonylation of 2-amino-5-bromopyridine with methanesulfonyl chloride in the presence of a suitable base to neutralize the hydrogen chloride byproduct.

Materials and Reagents:

-

2-amino-5-bromopyridine

-

Methanesulfonyl chloride

-

Pyridine (or another suitable non-nucleophilic base, e.g., triethylamine)

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-amino-5-bromopyridine in an appropriate volume of anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Base: Slowly add an excess (typically 1.5-2.0 equivalents) of pyridine to the stirred solution.

-

Addition of Sulfonylating Agent: To the cooled mixture, add methanesulfonyl chloride (typically 1.1-1.2 equivalents) dropwise via a syringe. Ensure the temperature remains at or below 5 °C during the addition.

-

Reaction Progression: Allow the reaction to stir at 0 °C for one hour, after which the ice bath is removed, and the mixture is stirred at room temperature overnight.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

-

Purification: Purify the crude this compound using column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

-

Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of a novel chemical entity like this compound.

References

N-(5-bromopyridin-2-yl)methanesulfonamide: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for the compound N-(5-bromopyridin-2-yl)methanesulfonamide. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this guide synthesizes information from safety data sheets, chemical supplier recommendations, and established principles of pharmaceutical stability testing as outlined by the International Council for Harmonisation (ICH) guidelines. The experimental protocols provided are based on general methodologies for forced degradation studies and stability-indicating assays.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | N-(5-bromo-2-pyridyl)methanesulfonamide | [1] |

| CAS Number | 89466-22-8 | [1] |

| Molecular Formula | C6H7BrN2O2S | [1] |

| Molecular Weight | 251.1 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Predicted Boiling Point | 347.5 ± 52.0 °C | [1] |

| Predicted Density | 1.802 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 5.74 ± 0.10 | [1] |

Stability and Storage

Recommended Storage Conditions

To ensure the integrity of this compound, the following storage conditions are recommended based on information from chemical suppliers and safety data sheets:

-

Temperature: Store in a cool, dry place.[2] Some suppliers recommend refrigeration at 2-8°C for long-term storage.[1]

-

Container: Keep in a tightly closed container.[2]

-

Atmosphere: Store in a well-ventilated area.[2]

-

Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[2]

General Stability Profile

This compound is generally considered stable under recommended storage conditions.[2] However, as with many complex organic molecules, it may be susceptible to degradation under conditions of stress, such as exposure to harsh pH, oxidative environments, light, and high temperatures.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated in the literature, potential degradation routes can be postulated based on the functional groups present in the molecule (a sulfonamide and a bromopyridine ring). The following diagram illustrates these hypothetical pathways.

Caption: Potential degradation pathways for this compound.

Quantitative Stability Data (Hypothetical)

No specific quantitative stability data for this compound was found in the searched literature. The following tables are provided as templates to illustrate how such data would be presented if generated from forced degradation studies.

Table 2: Summary of Forced Degradation Studies (Hypothetical Data)

| Stress Condition | Reagent/Condition | Duration | Temperature (°C) | % Degradation | Major Degradants Identified |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 60 | Data not available | Data not available |

| Base Hydrolysis | 0.1 M NaOH | 24 h | 60 | Data not available | Data not available |

| Oxidation | 3% H₂O₂ | 24 h | 25 | Data not available | Data not available |

| Thermal | Dry Heat | 48 h | 80 | Data not available | Data not available |

| Photolytic | ICH Q1B conditions | 1.2 million lux hours and 200 watt hours/m² | 25 | Data not available | Data not available |

Table 3: Long-Term Stability Data (Hypothetical Data)

| Storage Condition | Time Point | Assay (%) | Impurity 1 (%) | Impurity 2 (%) | Total Impurities (%) |

| 25°C / 60% RH | 0 months | Data not available | Data not available | Data not available | Data not available |

| 3 months | Data not available | Data not available | Data not available | Data not available | |

| 6 months | Data not available | Data not available | Data not available | Data not available | |

| 12 months | Data not available | Data not available | Data not available | Data not available | |

| 40°C / 75% RH | 0 months | Data not available | Data not available | Data not available | Data not available |

| 3 months | Data not available | Data not available | Data not available | Data not available | |

| 6 months | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The following are detailed, generic protocols for conducting forced degradation studies on this compound. These are based on ICH guidelines Q1A and Q1B.[3][4][5][6]

Caption: General experimental workflow for forced degradation studies.

Preparation of Stock Solution

Accurately weigh and dissolve this compound in a suitable solvent (e.g., a mixture of methanol and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[7]

Forced Degradation Conditions

-

Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute to the final concentration for analysis.[8]

-

Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Heat the solution at 60°C for a specified period (e.g., 24 hours). At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute to the final concentration for analysis.[8]

-

Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Store the solution at room temperature, protected from light, for a specified period (e.g., 24 hours). At various time points, withdraw samples and dilute to the final concentration for analysis.[8]

-

Thermal Degradation: Expose a known quantity of the solid compound to dry heat at 80°C in a thermostatically controlled oven for a specified period (e.g., 48 hours). Also, expose a solution of the compound to the same conditions. At various time points, withdraw samples, dissolve (if solid), and dilute to the final concentration for analysis.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours per square meter, as per ICH Q1B guidelines.[6][9][10] A control sample should be kept in the dark under the same temperature conditions. At the end of the exposure period, prepare the samples for analysis.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for separating the parent compound from any degradation products.[11][12][13][14][15]

-

Instrumentation: HPLC system with a UV detector and preferably a mass spectrometer (MS) for identification of degradation products.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance. MS detection for mass identification.

-

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose.

Biological Activity and Signaling Pathways

A thorough search of the scientific literature did not reveal any specific elucidated biological activities or signaling pathways for this compound. This compound is primarily available as a research chemical, and its biological targets and mechanism of action, if any, have not been publicly reported.

Caption: No known signaling pathway interactions.

Safety Precautions

Based on available safety data sheets, this compound should be handled with care. It may cause skin and eye irritation and respiratory irritation.[2] Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[16][17][18][19] Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide provides a framework for understanding the stability and storage of this compound. While specific experimental data for this compound is lacking, the information presented, based on general chemical principles and regulatory guidelines, offers valuable guidance for researchers and drug development professionals. It is strongly recommended that formal stability studies be conducted under controlled conditions to establish a definitive stability profile and identify any potential degradation products.

References

- 1. N-(5-bromo-2-pyridinyl)methanesulfonamide | 89466-22-8 [chemicalbook.com]

- 2. aksci.com [aksci.com]

- 3. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 4. ICH Official web site : ICH [ich.org]

- 5. database.ich.org [database.ich.org]

- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. researchgate.net [researchgate.net]

- 13. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 14. jddtonline.info [jddtonline.info]

- 15. ijtsrd.com [ijtsrd.com]

- 16. acrospharma.co.kr [acrospharma.co.kr]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

- 19. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Reactions with N-(5-bromopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using N-(5-bromopyridin-2-yl)methanesulfonamide as the electrophilic coupling partner. The resulting N-(5-arylpyridin-2-yl)methanesulfonamide scaffolds are of significant interest in medicinal chemistry and drug discovery due to the prevalence of sulfonamide and pyridine moieties in a wide range of therapeutic agents.[1][2][3]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds.[4][5] This reaction is widely employed in the synthesis of biaryl and heteroaryl compounds, which are key structural motifs in many pharmaceuticals. The N-aryl sulfonamide group is a critical pharmacophore found in numerous FDA-approved drugs.[1] The pyridine ring is also a privileged scaffold in medicinal chemistry, known for its ability to engage in various biological interactions.[2] The combination of these two functionalities in N-(5-arylpyridin-2-yl)methanesulfonamides makes them attractive targets for the development of novel therapeutic agents.

This document provides a detailed protocol for the Suzuki coupling of this compound with various arylboronic acids, based on established procedures for structurally similar bromopyridine derivatives.[6][7][8][9]

Data Presentation: Optimized Reaction Conditions

The successful outcome of a Suzuki-Miyaura coupling reaction is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent system. The following table summarizes a range of reaction conditions that have proven effective for the Suzuki coupling of related 5-bromo-2-substituted pyridines, providing a strong basis for the optimization of reactions with this compound.

| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good | [9] |

| Pd(OAc)₂ (3) | - | K₂CO₃ (2.0) | Isopropanol/H₂O (2:1) | Reflux (~85-90) | 8-12 | Good | [8] |

| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 90 | 12-16 | Not specified | [7][8] |

| PdCl₂(dppf) (not specified) | - | Cs₂CO₃ (not specified) | 1,4-Dioxane/H₂O | 90 | Not specified | Good | [10] |

| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (3.0) | 1,4-Dioxane | 110 | Not specified | Good to Excellent | [11] |

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. Reaction conditions may require optimization for specific substrates.

Materials:

-

This compound (1.0 equivalent)

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

-

Anhydrous 1,4-dioxane

-

Degassed deionized water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed vial)

-

Magnetic stirrer and heating plate/oil bath

-

Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring

Procedure:

-

To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

-

Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

-

Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

-

Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(5-arylpyridin-2-yl)methanesulfonamide.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Buchwald-Hartwig Amination of N-(5-bromopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has proven invaluable in the synthesis of pharmaceuticals and other biologically active molecules, where the arylamine moiety is a prevalent structural motif.[1] This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of N-(5-bromopyridin-2-yl)methanesulfonamide, a key intermediate in the development of various therapeutic agents. The protocols outlined herein are designed to serve as a comprehensive guide for researchers in academic and industrial settings.

The reaction involves the coupling of an aryl halide, in this case, this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1] The choice of these components is critical for achieving high yields and purity of the desired N-arylated product.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of bromopyridine derivatives with various amines. While specific data for this compound is not extensively reported, the conditions presented for structurally similar substrates provide a robust starting point for optimization.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Bromopyridines

| Parameter | Typical Conditions | Notes |

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Typically used in 1-5 mol%. |

| Ligand | Xantphos, BINAP, RuPhos, tBuBrettPhos | Equimolar or in slight excess relative to the palladium source. The choice of ligand is crucial and substrate-dependent.[2][3] |

| Base | NaOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | Strong, non-nucleophilic bases are generally preferred.[4][5] |

| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are essential. |

| Temperature | 80-110 °C | Reaction temperature is dependent on the reactivity of the substrates. |

| Atmosphere | Inert (Argon or Nitrogen) | Necessary to prevent oxidation of the catalyst and ligand. |

Table 2: Exemplary Conditions for Amination of Substituted Bromopyridines

| Aryl Bromide | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 2-Bromo-6-methylpyridine | 1,2-Diaminocyclohexane | [Pd₂(dba)₃]/BINAP | NaOtBu | Toluene | 80 | 60[6] |

| 3-Bromo-2-aminopyridine | Morpholine | RuPhos precatalyst | LiHMDS | THF | 65 | Not specified[6] |

| 2-Bromopyridine | Volatile Amines | Pd(OAc)₂/dppp | NaOtBu | Toluene | 80 | 55-98[4][7] |

Experimental Protocols

The following protocols provide a detailed methodology for the Buchwald-Hartwig amination of this compound with a generic primary amine.

Materials and Equipment

-

This compound

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos)

-

Base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene or dioxane

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating plate/oil bath

-

Inert gas supply (Argon or Nitrogen)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

General Procedure

-

Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv), the palladium precatalyst (e.g., 2 mol % Pd₂(dba)₃), and the phosphine ligand (e.g., 4 mol % Xantphos).

-

Reagent Addition: Add the base (e.g., Sodium tert-butoxide, 1.5 equiv). The flask is then evacuated and backfilled with inert gas three times.

-

Solvent and Amine Addition: Add anhydrous toluene or dioxane via syringe, followed by the amine (1.2 equiv).

-

Reaction: The reaction mixture is heated to 80-110 °C with vigorous stirring. The progress of the reaction should be monitored by TLC or LC-MS.

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is then washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-arylated product.

Mandatory Visualizations

Buchwald-Hartwig Amination Workflow

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle of the Buchwald-Hartwig Amination

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. benchchem.com [benchchem.com]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

Application Notes and Protocols for N-(5-bromopyridin-2-yl)methanesulfonamide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(5-bromopyridin-2-yl)methanesulfonamide is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other biologically active compounds. The presence of a bromine atom on the pyridine ring offers a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The methanesulfonamide moiety can participate in crucial hydrogen bonding interactions within the ATP-binding site of kinases, contributing to the potency and selectivity of the final compounds. This document provides an overview of its applications and detailed protocols for its use in the synthesis of potential therapeutic agents.

Applications in Medicinal Chemistry

The primary application of this compound lies in its role as a key intermediate for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine and sulfonamide moieties of this building block are common pharmacophores found in many kinase inhibitors.

Key Applications Include:

-

Synthesis of BCR-ABL Inhibitors: The bromo-substituted pyridine core can be functionalized to create potent inhibitors of the Bcr-Abl tyrosine kinase, which is a key driver in Chronic Myeloid Leukemia (CML). By undergoing Suzuki-Miyaura coupling, various aromatic and heteroaromatic groups can be introduced at the 5-position of the pyridine ring to optimize binding affinity and selectivity.

-

Development of Janus Kinase (JAK) Inhibitors: The JAK-STAT signaling pathway is crucial for immune responses, and its aberrant activation is linked to autoimmune diseases and myeloproliferative neoplasms. This compound can serve as a starting material for the synthesis of selective JAK inhibitors.

-

Scaffold for Other Kinase Inhibitors: The structural features of this building block make it a suitable starting point for the development of inhibitors targeting a range of other kinases involved in oncology and inflammatory diseases.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with a variety of aryl or heteroaryl boronic acids or their corresponding esters.

Materials:

-

This compound

-

Aryl/Heteroaryl boronic acid or boronic acid pinacol ester (1.2 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

-

Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add this compound (1.0 eq), the aryl/heteroaryl boronic acid or ester (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0-3.0 eq).

-

Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

-

Add the degassed solvent system to the flask.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Application Notes and Protocols for the Derivatization of the Pyridine Ring of N-(5-bromopyridin-2-yl)methanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the chemical modification of the pyridine ring of N-(5-bromopyridin-2-yl)methanesulfonamide. This compound serves as a versatile scaffold in medicinal chemistry, and its derivatization at the C5 position via palladium-catalyzed cross-coupling reactions allows for the synthesis of a diverse library of novel molecules with potential therapeutic applications. The protocols outlined below are based on established methodologies for similar bromopyridine derivatives and are intended to be adapted and optimized for specific research needs.

Introduction

This compound is a key building block in drug discovery. The presence of a bromine atom on the pyridine ring offers a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functional groups. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to interactions with biological targets. The derivatization of this scaffold is a common strategy in the exploration of structure-activity relationships (SAR) to develop novel therapeutic agents. Pyridine-based sulfonamides have been reported to exhibit a range of biological activities, including antibacterial, anti-inflammatory, and anticancer effects.

General Reaction Scheme

The primary focus of these protocols is the functionalization of the C-Br bond at the 5-position of the pyridine ring. The general transformation is depicted below:

Data Presentation: Representative Yields for Cross-Coupling Reactions

The following tables summarize representative yields for various palladium-catalyzed cross-coupling reactions on a structurally similar compound, 5-bromo-2-methylpyridin-3-amine. This data is intended to provide an indication of expected yields for the derivatization of this compound under analogous conditions. Note: Yields are highly dependent on the specific substrate, reagents, and reaction conditions and should be optimized for each individual transformation.

Table 1: Representative Yields for Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | N-(5-phenylpyridin-2-yl)methanesulfonamide | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | N-(5-(4-methoxyphenyl)pyridin-2-yl)methanesulfonamide | 80-90 |

| 3 | 3-Thienylboronic acid | N-(5-(thiophen-3-yl)pyridin-2-yl)methanesulfonamide | 75-85 |

| 4 | 4-Fluorophenylboronic acid | N-(5-(4-fluorophenyl)pyridin-2-yl)methanesulfonamide | 88-98 |

Table 2: Representative Yields for Other Cross-Coupling Reactions

| Entry | Coupling Reaction | Coupling Partner | Product | Yield (%) |

| 1 | Sonogashira | Phenylacetylene | N-(5-(phenylethynyl)pyridin-2-yl)methanesulfonamide | 70-85 |

| 2 | Stille | Tributyl(phenyl)stannane | N-(5-phenylpyridin-2-yl)methanesulfonamide | 75-90 |

| 3 | Buchwald-Hartwig | Aniline | N-(5-(phenylamino)pyridin-2-yl)methanesulfonamide | 65-80 |

| 4 | Heck | Styrene | N-(5-styrylpyridin-2-yl)methanesulfonamide | 60-75 |

Experimental Protocols

The following are detailed, general protocols for common palladium-catalyzed cross-coupling reactions. These should be considered as starting points and may require optimization.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water 4:1, or DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction glassware

Procedure:

-

To a dry reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the palladium catalyst to the vessel.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol describes the coupling of this compound with a terminal alkyne.

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

-

Copper(I) iodide (CuI, 1-5 mol%)

-

Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction glassware

Procedure:

-

To a dry reaction vessel, add this compound, the palladium catalyst, and CuI.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the solvent and the base.

-

Add the terminal alkyne via syringe.

-

Stir the reaction mixture at room temperature or heat to 50-80 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 3: Stille Coupling

This protocol describes the coupling of this compound with an organostannane reagent.

Materials:

-

This compound (1.0 equiv)

-

Organostannane reagent (e.g., tributyl(aryl)stannane, 1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Solvent (e.g., anhydrous toluene or DMF)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction glassware

Procedure:

-

To a flame-dried reaction vessel, add this compound and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent.

-

Add the organostannane reagent via syringe.

-

Heat the reaction mixture to 90-110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool to room temperature.

-

Dilute the reaction mixture with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the amination of this compound with a primary or secondary amine.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos or BINAP, 4 mol%)

-

Base (e.g., Cs₂CO₃ or NaOtBu, 1.5-2.0 equiv)

-

Solvent (e.g., anhydrous toluene or dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard reaction glassware

Procedure:

-

To a dry reaction vessel, add this compound, the palladium precatalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the anhydrous solvent and the amine.

-

Heat the reaction mixture to 100-120 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool to room temperature.

-

Dilute the mixture with an organic solvent and filter through a pad of Celite.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a general workflow for the palladium-catalyzed derivatization of this compound.

Caption: General experimental workflow for cross-coupling reactions.

Hypothetical Signaling Pathway: Anti-Inflammatory Action

Derivatives of this compound may exhibit anti-inflammatory properties by inhibiting key signaling pathways involved in the inflammatory response. The diagram below illustrates a hypothetical mechanism of action where a derivative inhibits the NF-κB signaling pathway, a central regulator of inflammation.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Application Notes and Protocols for Reactions Involving the Methanesulfonamide Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The methanesulfonamide functional group is a cornerstone in modern medicinal chemistry and organic synthesis. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups, make it a valuable moiety in drug design.[1][2] This document provides detailed application notes and experimental protocols for key chemical transformations involving the methanesulfonamide group, focusing on its synthesis, N-alkylation, N-arylation, and its use as a protective group for amines.

I. Synthesis of Methanesulfonamide

The most common and direct route to methanesulfonamide is the reaction of methanesulfonyl chloride with ammonia, a process known as ammonolysis.[3] This reaction is valued for its efficiency and the ready availability of the starting materials.[3]

General Reaction:

CH₃SO₂Cl + 2 NH₃ → CH₃SO₂NH₂ + NH₄Cl

Experimental Protocol: Synthesis in Tetrahydrofuran (THF)

This protocol describes the synthesis of methanesulfonamide from methanesulfonyl chloride and ammonia in a sealed reactor.

Materials:

-

Methanesulfonyl chloride

-

Ammonia gas

-

Tetrahydrofuran (THF), anhydrous

-

Sealed, stirred-tank reactor

-

Filtration apparatus

-

Drying oven

Procedure:

-

Reaction Setup: In a sealed, stirred-tank reactor, charge the reactor with anhydrous THF.

-

Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride to the THF and stir until fully dissolved.

-